N-(2,6-dimethylphenyl)-4-(methylthio)benzamide
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Overview
Description
N-(2,6-dimethylphenyl)-4-(methylthio)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core substituted with a 2,6-dimethylphenyl group and a 4-methylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylphenyl)-4-(methylthio)benzamide typically involves the reaction of 2,6-dimethylaniline with 4-methylthiobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route, but with optimized reaction conditions to increase yield and purity. This may involve the use of more efficient catalysts, higher reaction temperatures, and continuous flow reactors to enhance the reaction rate and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dimethylphenyl)-4-(methylthio)benzamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the benzamide can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
N-(2,6-dimethylphenyl)-4-(methylthio)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and analgesic properties.
Materials Science: The compound is studied for its potential use in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and protein-ligand binding.
Mechanism of Action
The mechanism of action of N-(2,6-dimethylphenyl)-4-(methylthio)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-(2,6-Dimethylphenyl)formamide: Similar in structure but lacks the methylthio group.
2-Chloro-N-(2,6-dimethylphenyl)acetamide: Contains a chloro group instead of the methylthio group.
N-(2,6-Dimethylphenyl)thiourea: Contains a thiourea group instead of the benzamide core.
Uniqueness
N-(2,6-dimethylphenyl)-4-(methylthio)benzamide is unique due to the presence of both the 2,6-dimethylphenyl and 4-methylthio groups, which confer distinct chemical and biological properties. These structural features make it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-4-methylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NOS/c1-11-5-4-6-12(2)15(11)17-16(18)13-7-9-14(19-3)10-8-13/h4-10H,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZTHGOIADTVDDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=CC=C(C=C2)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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